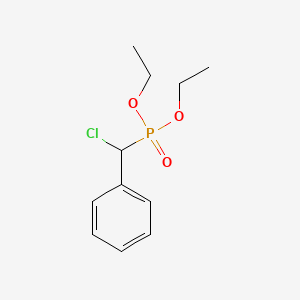
tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an ethynyl group at the 3-position, and a methyl group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction of an appropriate hydrazine derivative with a ketone or aldehyde.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The tert-butyl ester group can be introduced via esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of halogenated or azido derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions involving indazole derivatives.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool to investigate the mechanism of action of indazole-based compounds in biological systems.
Mécanisme D'action
The mechanism of action of tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions, while the indazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-ethynylindazole-1-carboxylate: Lacks the methyl group at the 5-position.
Tert-butyl 5-methylindazole-1-carboxylate: Lacks the ethynyl group at the 3-position.
Ethyl 3-ethynyl-5-methylindazole-1-carboxylate: Has an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate is unique due to the combination of the tert-butyl ester, ethynyl, and methyl groups, which confer specific steric and electronic properties
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-6-12-11-9-10(2)7-8-13(11)17(16-12)14(18)19-15(3,4)5/h1,7-9H,2-5H3 |
Clé InChI |
LHWYXAAISUOAAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(N=C2C#C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(Trimethylsilyl)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B8618077.png)






![ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B8618136.png)


